molecular formula C11H11NO3 B8375000 N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide CAS No. 23142-43-0

N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide

Cat. No.: B8375000
CAS No.: 23142-43-0
M. Wt: 205.21 g/mol
InChI Key: IMMGGYQQWAHCLJ-UHFFFAOYSA-N
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Description

N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of acetohydroxamic acid, which is known for its ability to inhibit urease, an enzyme found in bacteria and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide typically involves the reaction of acetohydroxamic acid with a propargyl ether derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydroxamic acid moiety, converting it into corresponding amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .

Biology: In biological research, the compound is studied for its potential to inhibit enzymes, particularly urease. This makes it a valuable tool in studying bacterial metabolism and developing antibacterial agents .

Medicine: Medically, derivatives of acetohydroxamic acid are explored for their potential to treat infections caused by urease-producing bacteria. This includes urinary tract infections and other related conditions .

Industry: In the industrial sector, the compound’s ability to inhibit urease is leveraged in applications such as agriculture, where it can be used to control urease activity in soil .

Mechanism of Action

The primary mechanism of action for N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide involves the inhibition of the urease enzyme. The compound binds to the active site of urease, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their eventual death .

Properties

CAS No.

23142-43-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide

InChI

InChI=1S/C11H11NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h1,3-6,14H,7-8H2,(H,12,13)

InChI Key

IMMGGYQQWAHCLJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(=O)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 75 mg (0.154 mmol) sample of ′N-(tert-butoxy)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-2-[4-(2-propynyloxy)phenyl]acetamide was stirred in neat TFA at room temperature for 72 h. TFA was removed in vacuo. The residue was chromatographed on prep. TLC eluting with 1% HOAc in 10% MeOH/CH2Cl2 to provide 11.1 mg (17%) of (2-butynyloxy)phenyl]sulfonyl}amido)-N-hydroxy-2-[4-(2-propynyloxy)phenyl]acetamide as a white solid was obtained. High Resolution Mass Spec 429.11155 (M+H)+; Calc'd for C21H21N2O6S 429.11149.
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N-(tert-butoxy)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-2-[4-(2-propynyloxy)phenyl]acetamide
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